molecular formula C26H25NO2 B4026105 5-(4-Propoxyphenyl)-1H,2H,3H,4H,5H,6H-benzo[A]phenanthridin-4-one

5-(4-Propoxyphenyl)-1H,2H,3H,4H,5H,6H-benzo[A]phenanthridin-4-one

Cat. No.: B4026105
M. Wt: 383.5 g/mol
InChI Key: LXUWBFKLIOOJMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Propoxyphenyl)-1H,2H,3H,4H,5H,6H-benzo[A]phenanthridin-4-one is a complex organic compound belonging to the class of phenanthridinone derivatives. These compounds are known for their tricyclic N-heterocyclic structures, which are frequently encountered in various alkaloids. Phenanthridinone derivatives have been documented to possess a range of biological and pharmaceutical activities, including antimycobacterial, antiproliferative, and antitubercular properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenanthridinone derivatives, including 5-(4-Propoxyphenyl)-1H,2H,3H,4H,5H,6H-benzo[A]phenanthridin-4-one, can be achieved through various methods. One common approach involves the palladium-catalyzed annulation of benzamides. This method provides controlled access to a range of functionalized phenanthridinone derivatives in yields ranging from 59% to 88% . Another method involves the direct carbonylation of o-alkenylanilines and o-phenylaniline derivatives using carbon monoxide, carbon dioxide, or triphosgene as the carbonyl source .

Industrial Production Methods

Industrial production methods for phenanthridinone derivatives often rely on scalable and efficient synthetic routes. The palladium-catalyzed annulation method mentioned earlier is particularly suitable for industrial applications due to its high yields and controlled reaction conditions . Additionally, the direct carbonylation method offers practical and efficient synthesis, making it applicable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-(4-Propoxyphenyl)-1H,2H,3H,4H,5H,6H-benzo[A]phenanthridin-4-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: O2, K2S2O8

    Reduction: NaBH4, LiAlH4

    Substitution: Halides, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce reduced forms of the compound with altered functional groups.

Mechanism of Action

The mechanism of action of 5-(4-Propoxyphenyl)-1H,2H,3H,4H,5H,6H-benzo[A]phenanthridin-4-one involves its interaction with specific molecular targets and pathways. As a phenanthridinone derivative, it is known to intercalate into DNA, thereby disrupting DNA replication and transcription processes . This intercalation can lead to the inhibition of cell proliferation and the induction of apoptosis in cancer cells . Additionally, the compound may interact with various enzymes and receptors, modulating their activity and contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Propoxyphenyl)-1H,2H,3H,4H,5H,6H-benzo[A]phenanthridin-4-one is unique due to its specific substitution pattern and the presence of the propoxyphenyl group. This structural feature may contribute to its distinct biological activities and potential therapeutic applications. Additionally, its synthesis through palladium-catalyzed annulation and direct carbonylation methods offers practical advantages for both research and industrial applications .

Properties

IUPAC Name

5-(4-propoxyphenyl)-2,3,5,6-tetrahydro-1H-benzo[a]phenanthridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO2/c1-2-16-29-19-13-10-18(11-14-19)26-25-21(8-5-9-23(25)28)24-20-7-4-3-6-17(20)12-15-22(24)27-26/h3-4,6-7,10-15,26-27H,2,5,8-9,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXUWBFKLIOOJMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2C3=C(CCCC3=O)C4=C(N2)C=CC5=CC=CC=C54
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Propoxyphenyl)-1H,2H,3H,4H,5H,6H-benzo[A]phenanthridin-4-one
Reactant of Route 2
Reactant of Route 2
5-(4-Propoxyphenyl)-1H,2H,3H,4H,5H,6H-benzo[A]phenanthridin-4-one
Reactant of Route 3
Reactant of Route 3
5-(4-Propoxyphenyl)-1H,2H,3H,4H,5H,6H-benzo[A]phenanthridin-4-one
Reactant of Route 4
5-(4-Propoxyphenyl)-1H,2H,3H,4H,5H,6H-benzo[A]phenanthridin-4-one
Reactant of Route 5
Reactant of Route 5
5-(4-Propoxyphenyl)-1H,2H,3H,4H,5H,6H-benzo[A]phenanthridin-4-one
Reactant of Route 6
5-(4-Propoxyphenyl)-1H,2H,3H,4H,5H,6H-benzo[A]phenanthridin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.